2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine
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Overview
Description
2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine is an organic compound with the molecular formula C7H4Br3F3N2 It is characterized by the presence of three bromine atoms and a trifluoromethyl group attached to a benzene ring, along with two amino groups
Preparation Methods
The synthesis of 2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine typically involves a series of organic reactions. One common method includes the bromination of 5-(trifluoromethyl)benzene-1,3-diamine using bromine or a brominating agent under controlled conditions. The reaction conditions often involve solvents like dichloromethane or chloroform and may require a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include bromine, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and trifluoromethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar compounds to 2,4,6-Tribromo-5-(trifluoromethyl)benzene-1,3-diamine include:
- 1,2,3-Tribromobenzene
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 3,5-Diamino-2,4,6-trifluorotoluene
Compared to these compounds, this compound is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity .
Properties
IUPAC Name |
2,4,6-tribromo-5-(trifluoromethyl)benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F3N2/c8-2-1(7(11,12)13)3(9)6(15)4(10)5(2)14/h14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMDLFWBNCOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)N)Br)N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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